[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine
Overview
Description
[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is a useful research compound. Its molecular formula is C7H9N3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been shown to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of mycobacteria.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to have antimycobacterial properties , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacteria.
Result of Action
Related compounds have been shown to have antimycobacterial properties , suggesting that they may inhibit the growth and replication of mycobacteria.
Biological Activity
[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C7H9N3S
- Molecular Weight : 167.23 g/mol
- CAS Number : 133891-23-3
The compound features a unique combination of imidazo[2,1-b][1,3]thiazole and amine groups, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer activity. For instance:
- A study reported that related compounds showed IC50 values ranging from 8.38 to 11.67 µM against various cancer cell lines, indicating potent cytotoxic effects .
- The mechanism of action appears to involve the inhibition of key signaling pathways in cancer cells, such as the focal adhesion kinase (FAK) pathway .
Antimicrobial Activity
Compounds containing the imidazo[2,1-b][1,3]thiazole moiety have also been evaluated for their antimicrobial properties:
- In vitro tests have demonstrated effectiveness against a range of bacterial strains .
- The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has been suggested that it could act as a modulator for certain receptors involved in cancer progression and microbial resistance .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
---|---|---|---|
This compound | Chemical Structure | 8.38 - 11.67 µM | Effective against various bacteria |
6-Methylimidazo[2,1-b][1,3]thiazole | Similar core without amine | Not specified | Limited activity |
Furan derivatives | Different core structure | Variable | Moderate activity |
This table illustrates that while other compounds may share structural similarities, this compound exhibits superior bioactivity.
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
Case Study 1: Cancer Cell Line Studies
In a controlled study involving pancreatic cancer cell lines treated with related imidazo derivatives:
- Significant inhibition of cell proliferation was observed.
- The study concluded that these compounds could enhance the efficacy of existing chemotherapeutics like gemcitabine by modulating transporter proteins .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria:
Properties
IUPAC Name |
(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVOAHURTUVFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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